molecular formula C16H17N3O3 B2937794 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine CAS No. 477860-00-7

6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2937794
CAS No.: 477860-00-7
M. Wt: 299.33
InChI Key: XSRFKJNZJMYEFT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at positions 6 and 7, and a 5-methylfuran-2-ylmethyl substituent at the nitrogen atom.

Preparation Methods

The synthesis of 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and 5-methylfurfural.

    Reaction Conditions: The key step involves the condensation of 6,7-dimethoxyquinazoline with 5-methylfurfural in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine can be compared with other quinazoline derivatives:

    6,7-Dimethoxyquinazoline: Lacks the 5-methylfuran-2-ylmethyl substituent, which may result in different biological activities.

    5-Methylfurfural: A precursor in the synthesis, but lacks the quinazoline core.

    Quinazoline N-oxides: Oxidized derivatives with potentially different reactivity and biological properties.

This compound’s unique structure, featuring both quinazoline and furan moieties, distinguishes it from other similar compounds and contributes to its diverse range of applications and biological activities.

Properties

IUPAC Name

6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-4-5-11(22-10)8-17-16-12-6-14(20-2)15(21-3)7-13(12)18-9-19-16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRFKJNZJMYEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325487
Record name 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477860-00-7
Record name 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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